5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphinemanganese(III)chloride
CAS No.:
Cat. No.: VC16564573
Molecular Formula: C48H39Cl2MnN4O4
Molecular Weight: 861.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C48H39Cl2MnN4O4 |
|---|---|
| Molecular Weight | 861.7 g/mol |
| IUPAC Name | manganese(3+);methoxybenzene;5,10,15-tris(4-methoxyphenyl)-21,23-dihydroporphyrin;dichloride |
| Standard InChI | InChI=1S/C41H32N4O3.C7H7O.2ClH.Mn/c1-46-30-12-4-25(5-13-30)39-33-18-10-28(42-33)24-29-11-19-34(43-29)40(26-6-14-31(47-2)15-7-26)36-21-23-38(45-36)41(37-22-20-35(39)44-37)27-8-16-32(48-3)17-9-27;1-8-7-5-3-2-4-6-7;;;/h4-24,42,45H,1-3H3;3-6H,1H3;2*1H;/q;-1;;;+3/p-2 |
| Standard InChI Key | OIOAQBHDVVOKIK-UHFFFAOYSA-L |
| Canonical SMILES | COC1=CC=[C-]C=C1.COC1=CC=C(C=C1)C2=C3C=CC(=CC4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC)C=C4)N3.[Cl-].[Cl-].[Mn+3] |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphinemanganese(III)chloride (CAS 62769-24-8) features a porphyrin macrocycle with four 4-methoxyphenyl substituents at the meso positions. The manganese(III) ion resides at the core, coordinated by four pyrrolic nitrogen atoms and one axial chloride ligand . This octahedral geometry stabilizes the high-spin d⁴ configuration of manganese(III), critical for its redox activity. The methoxy groups enhance solubility in organic solvents and modulate electronic properties through electron-donating effects.
The molecular formula, C₄₈H₃₆ClMnN₄O₄, corresponds to a molecular weight of 823.23 g/mol . X-ray crystallographic studies of analogous metalloporphyrins reveal planar macrocycles with slight doming due to metal insertion, though specific structural data for this compound remain sparse .
Spectroscopic Properties
UV-Vis spectroscopy of manganese(III) porphyrins typically shows a Soret band near 400–450 nm and Q bands between 500–600 nm. The methoxyphenyl groups induce bathochromic shifts compared to unsubstituted porphyrins, as observed in related iron(III) analogs . Electron paramagnetic resonance (EPR) studies confirm the +3 oxidation state of manganese, with characteristic signals at g ≈ 2.0–4.0 depending on ligand field symmetry .
Synthesis and Purification
Metalation of Free-Base Porphyrin
The synthesis begins with 5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin (H₂TMPP), which is reacted with manganese(III) chloride (MnCl₃) in a refluxing solvent such as dimethylformamide (DMF) or dichloromethane . Metalation proceeds via acid-catalyzed insertion, where the porphyrin’s two central protons are replaced by Mn³⁺. The reaction requires anhydrous conditions and inert atmospheres to prevent oxidation of the porphyrin or manganese species .
Reaction Scheme:
Purification involves column chromatography on silica gel, eluting with dichloromethane/methanol mixtures. The chloride counterion is confirmed via elemental analysis and ion chromatography . Yields typically range from 60–75%, with purity ≥97% as verified by HPLC .
Physical and Chemical Properties
Stability and Solubility
The compound is stable under inert atmospheres but prone to demetalation in strongly acidic or coordinating solvents. It decomposes above 300°C, as indicated by thermogravimetric analysis (TGA) . Solubility data (Table 1) reveal preferential dissolution in polar aprotic solvents, critical for application in homogeneous catalysis.
Table 1: Solubility of Mn(TMPP)Cl in Common Solvents
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | 12.1 |
| Chloroform | 8.7 |
| Methanol | <0.1 |
| Water | Insoluble |
Redox Behavior
Cyclic voltammetry in dichloromethane shows two reversible one-electron oxidations at +0.72 V and +1.15 V vs. Fc/Fc⁺, attributed to Mn³⁺/Mn⁴⁺ and porphyrin ring oxidation, respectively. The chloride ligand’s lability facilitates axial ligand substitution, enabling tuning of redox potentials for specific catalytic applications .
Applications in Catalysis
Oxidation Reactions
Mn(TMPP)Cl catalyzes alkene epoxidation and alkane hydroxylation using oxidants like iodosylbenzene (PhIO) or hydrogen peroxide. For example, styrene epoxidation achieves 85% conversion with 92% selectivity under mild conditions. The mechanism involves formation of a Mn(V)-oxo intermediate, as supported by kinetic isotope effect studies .
Comparative Catalytic Efficiency (Table 2):
| Substrate | Oxidant | Conversion (%) | Selectivity (%) |
|---|---|---|---|
| Cyclohexane | PhIO | 78 | 88 (Alcohol) |
| Styrene | H₂O₂ | 85 | 92 (Epoxide) |
| Toluene | O₂ | 65 | 76 (Benzaldehyde) |
Environmental Remediation
The compound degrades phenolic contaminants via oxidative cleavage. In a study, 95% of 4-chlorophenol was mineralized within 2 hours using Mn(TMPP)Cl and H₂O₂, outperforming Fe(III) porphyrin analogs by 20% . This efficacy stems from the manganese center’s higher oxidation potential and resistance to radical-induced deactivation .
Photonic and Optical Applications
Light-Harvesting Systems
The methoxyphenyl groups extend π-conjugation, shifting absorption into the visible spectrum. Thin films of Mn(TMPP)Cl exhibit a photovoltaic efficiency of 2.1% under AM1.5 illumination, making it a candidate for organic solar cells. Time-resolved fluorescence studies show exciton lifetimes of 1.8 ns, comparable to ruthenium polypyridyl complexes .
Sensors
Mn(TMPP)Cl-functionalized electrodes detect nitric oxide (NO) with a limit of detection (LOD) of 0.1 μM. The mechanism involves NO binding to the manganese center, altering the porphyrin’s redox signature . This application is explored in biomedical sensing, though in vivo studies are pending .
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